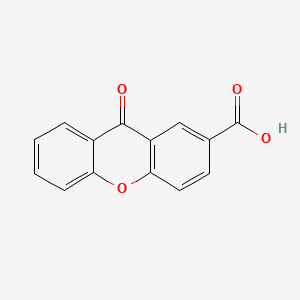

9-Oxo-9H-xanthene-2-carboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 9-Oxo-9H-xanthene-2-carboxylic acid and related compounds involves several chemical methods. Fischer et al. (1991) described the preparation of 9-oxo-9H-xanthene dicarboximides through aromatic nucleophilic substitution, highlighting the compound's capacity for further chemical modification (Fischer, 1991). Graham and Lewis (1978) reported on the synthesis of 9-oxoxanthen-2-carboxylic acids from hydroxylated benzophenones, offering a method for preparing derivatives through oxidative coupling and cyclization reactions (Graham & Lewis, 1978).

Molecular Structure Analysis

The molecular structure of xanthene derivatives has been extensively studied. Blackburn et al. (1996) analyzed the crystal structure of xanthene-9-carboxylic acid, revealing hydrogen bonding patterns and the dihedral angle of the xanthene core, which significantly impacts the compound's chemical behavior (Blackburn, Dobson, & Gerkin, 1996).

Chemical Reactions and Properties

Xanthene derivatives engage in various chemical reactions. Nishino and Kurosawa (1983) explored the regioselective carboxylation of 9-xanthenones, demonstrating the preferential introduction of carboxyl groups and discussing the reaction's mechanism and selectivity (Nishino & Kurosawa, 1983).

Applications De Recherche Scientifique

-

Scientific Field: Natural Product Chemistry

- Application : Xanthones are isolated from endophytic fungi of Anoectochilus roxburghii .

- Method : The isolation and structure elucidation of a new xanthone, 2,8-dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid, were achieved from an endophytic fungus Arthrinium arundinis .

- Results : This study led to the discovery of plant fungal endophytes with the capacity to produce the same or similarly effective bioactive substances in vitro .

-

Scientific Field: Synthetic Chemistry

- Application : Synthetic strategies have been developed for xanthone derivatives .

- Method : The review highlights the synthesis of xanthones via various methods including classical and modified methods, use of different catalysts, and different types of reactions .

- Results : Many xanthone structures show promising biological activities, leading to a breadth of synthetic strategies toward xanthone derivatives .

-

Scientific Field: Microbiology

- Application : Xanthones have been tested for antimicrobial activity .

- Method : These compounds were tested against several organisms, including Escherichia coli, Staphylococcus aureus, Candida albicans, Cryptococcus neoformans, and Cryptococcus gatti .

- Results : The results of these tests are not specified in the source .

-

Scientific Field: Pharmacology

- Application : Xanthones have shown promising biological activities, including α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

- Method : Various synthetic strategies have been developed to produce xanthone derivatives, which are then tested for these activities .

- Results : The multitude of biological activities found for xanthone derivatives has led to extensive efforts in the isolation of xanthone natural products and the synthesis of new xanthones .

-

Scientific Field: Synthetic Chemistry

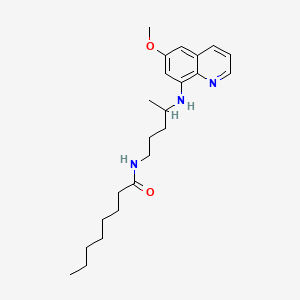

- Application : Transesterification of the ethyl ester of commercially available xanthone-9-carboxylic acid yields its 3-quinuclidinyl ester .

- Method : This process involves the reaction of the ethyl ester of xanthone-9-carboxylic acid with 3-quinuclidinol .

- Results : The product of this reaction is the 3-quinuclidinyl ester of xanthone-9-carboxylic acid .

-

Scientific Field: Biochemistry

- Application : Xanthene-9-carboxylic Acid is a xanthene derivative that is capable of inhibiting the TTR conformational changes facilitating amyloid fibril formation .

- Method : This involves the interaction of the compound with the Transthyretin (TTR) protein, which can misfold to form amyloid fibrils .

- Results : The compound can potentially inhibit the formation of these fibrils, which are associated with various diseases .

-

Scientific Field: Synthetic Chemistry

- Application : Xanthones can be synthesized via various methods, including classical and modified methods, use of different catalysts, and different types of reactions .

- Method : The review highlights the synthesis of xanthones via the classical and the modified Grover, Shah, and Shah reaction; the use of ytterbium, palladium, ruthenium, copper catalysis; the use of chromen-4-ones as building blocks; the use of the Friedel–Crafts reaction; Ullmann-ether coupling; metal-free oxidative coupling; intermolecular and intramolecular couplings; xanthone synthesis via the intermolecular Diels–Alder reaction; a novel decarboxylative aminocatalytic strategy; use of the Michael reaction, and the use of the Knoevenagel–Michael, Michael/Michael, Michael/Henry cycloadditions; and [4+2] cycloaddition .

- Results : Many xanthone structures show promising biological activities, leading to a breadth of synthetic strategies toward xanthone derivatives .

-

Scientific Field: Biochemistry

- Application : Xanthene-9-carboxylic Acid is a xanthene derivative that is capable of inhibiting the TTR conformational changes facilitating amyloid fibril formation .

- Method : This involves the interaction of the compound with the Transthyretin (TTR) protein, which can misfold to form amyloid fibrils .

- Results : The compound can potentially inhibit the formation of these fibrils, which are associated with various diseases .

-

Scientific Field: Synthetic Chemistry

- Application : Transesterification of the ethyl ester of commercially available xanthene-9-carboxylic acid yields its 3-quinuclidinyl ester .

- Method : This process involves the reaction of the ethyl ester of xanthene-9-carboxylic acid with 3-quinuclidinol .

- Results : The product of this reaction is the 3-quinuclidinyl ester of xanthene-9-carboxylic acid .

Safety And Hazards

Propriétés

IUPAC Name |

9-oxoxanthene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c15-13-9-3-1-2-4-11(9)18-12-6-5-8(14(16)17)7-10(12)13/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNPRWSKMJDGYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193261 | |

| Record name | Xanthone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Oxo-9H-xanthene-2-carboxylic acid | |

CAS RN |

40274-67-7 | |

| Record name | Xanthone-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040274677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xanthone-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-3-(11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl)propan-1-amine;oxalic acid](/img/structure/B1199770.png)

![4-amino-1-[(6R,7S)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one](/img/structure/B1199771.png)

![N-[4-amino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide](/img/structure/B1199779.png)

![1-Azabicyclo[4.2.0]octane](/img/structure/B1199788.png)